1-[(3,4-dimethylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine
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Overview
Description
1-[(3,4-Dimethylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine is a complex organic compound with the molecular formula C23H26N2O2S. It is known for its unique structural features, which include a piperazine ring substituted with a naphthylmethyl group and a sulfonyl group attached to a dimethylphenyl moiety
Preparation Methods
The synthesis of 1-[(3,4-dimethylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Attachment of the Naphthylmethyl Group: This step involves the reaction of the piperazine derivative with a naphthylmethyl halide under basic conditions to form the desired product.
Introduction of the Sulfonyl Group: The final step includes the sulfonylation of the dimethylphenyl group using sulfonyl chloride in the presence of a base.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity of the final product.
Chemical Reactions Analysis
1-[(3,4-Dimethylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(3,4-Dimethylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, making it valuable in the field of synthetic organic chemistry.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential therapeutic effects and mechanisms of action.
Mechanism of Action
The mechanism by which 1-[(3,4-dimethylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-[(3,4-Dimethylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine can be compared with other piperazine derivatives, such as:
1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine: This compound has similar structural features but with methoxy groups instead of methyl groups on the phenyl ring.
1-[(3,4-Dimethylphenyl)sulfonyl]-4-(1-pyrrolidinylsulfonyl)piperazine: This derivative includes an additional sulfonyl group attached to a pyrrolidine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)sulfonyl-4-(naphthalen-1-ylmethyl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2S/c1-18-10-11-22(16-19(18)2)28(26,27)25-14-12-24(13-15-25)17-21-8-5-7-20-6-3-4-9-23(20)21/h3-11,16H,12-15,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSBZARYOMOINL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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